Cas no 89977-10-6 (2-hydrazinylbenzene-1,4-dicarboxylic Acid)

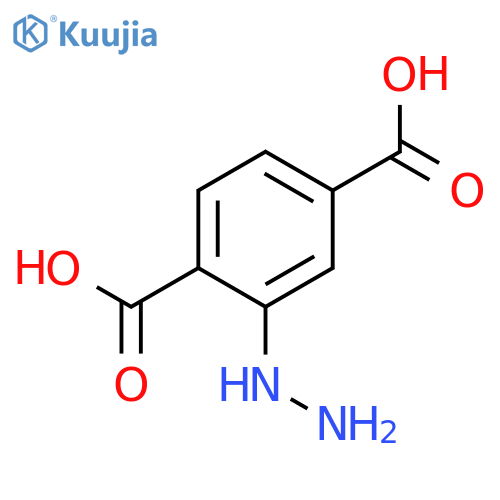

89977-10-6 structure

商品名:2-hydrazinylbenzene-1,4-dicarboxylic Acid

2-hydrazinylbenzene-1,4-dicarboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 1,4-Benzenedicarboxylicacid,2-hydrazino-(9CI)

- 2-Hydrazinoterephthalic acid

- 2-Hydrazino-terephthalic acid

- SCHEMBL9472568

- BB 0249794

- 2-hydrazinylterephthalic Acid

- AKOS005607779

- 89977-10-6

- STK894845

- 2-hydrazinylbenzene-1,4-dicarboxylic acid

- BBL022216

- 2-hydrazinylbenzene-1,4-dicarboxylic Acid

-

- インチ: InChI=1S/C8H8N2O4/c9-10-6-3-4(7(11)12)1-2-5(6)8(13)14/h1-3,10H,9H2,(H,11,12)(H,13,14)

- InChIKey: NPDGXVBAYQWWPO-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C=C1C(=O)O)NN)C(=O)O

計算された属性

- せいみつぶんしりょう: 196.048

- どういたいしつりょう: 196.048

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 244

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.5

- トポロジー分子極性表面積: 113A^2

2-hydrazinylbenzene-1,4-dicarboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A250000198-250mg |

2,5-Dicarboxyphenylhydrazine |

89977-10-6 | 98% | 250mg |

$659.60 | 2023-08-31 | |

| TRC | H955810-100mg |

2-hydrazinylbenzene-1,4-dicarboxylic Acid |

89977-10-6 | 100mg |

$ 185.00 | 2022-06-04 | ||

| TRC | H955810-10mg |

2-hydrazinylbenzene-1,4-dicarboxylic Acid |

89977-10-6 | 10mg |

$ 50.00 | 2022-06-04 | ||

| Alichem | A250000198-500mg |

2,5-Dicarboxyphenylhydrazine |

89977-10-6 | 98% | 500mg |

$980.00 | 2023-08-31 | |

| TRC | H955810-50mg |

2-hydrazinylbenzene-1,4-dicarboxylic Acid |

89977-10-6 | 50mg |

$ 115.00 | 2022-06-04 | ||

| Alichem | A250000198-1g |

2,5-Dicarboxyphenylhydrazine |

89977-10-6 | 98% | 1g |

$1802.95 | 2023-08-31 |

2-hydrazinylbenzene-1,4-dicarboxylic Acid 関連文献

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

89977-10-6 (2-hydrazinylbenzene-1,4-dicarboxylic Acid) 関連製品

- 5326-27-2(2-hydrazinylbenzoic acid)

- 612-44-2(Benzoic acid, 2,2'-hydrazobis-)

- 61100-70-7(3-Hydrazino-4-methylbenzoic Acid)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量